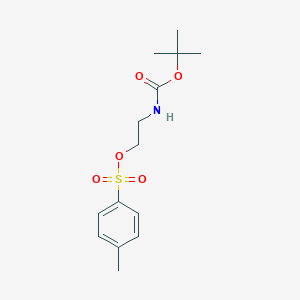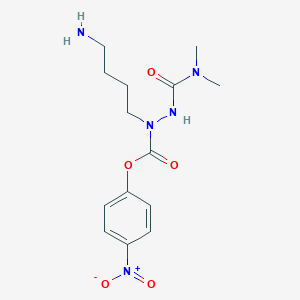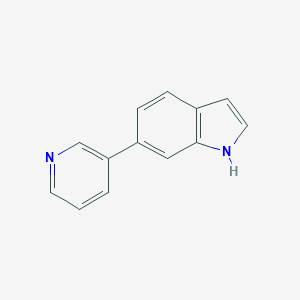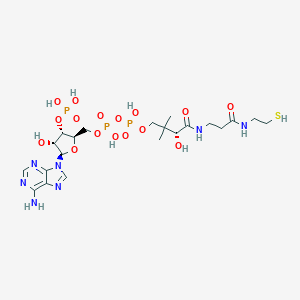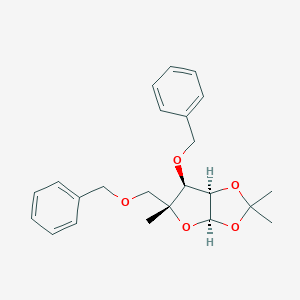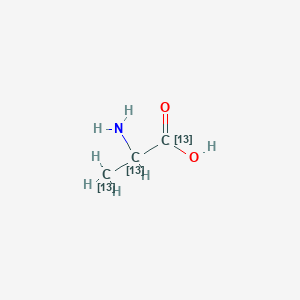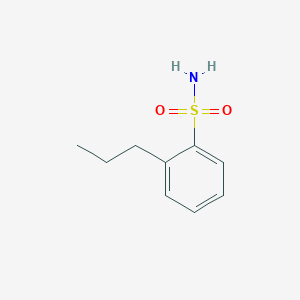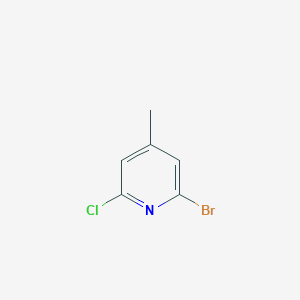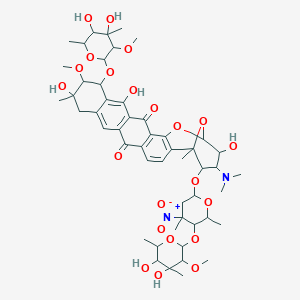
Respinomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Respinomycin D is a natural product that has been recently discovered and studied extensively for its potential in treating cancer. It was first isolated from the Streptomyces bacteria in 2009. Respinomycin D has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.
Mecanismo De Acción
Respinomycin D inhibits the growth of cancer cells by targeting the DNA replication machinery. It binds to a protein called DNA polymerase alpha, which is essential for DNA replication, and prevents it from functioning properly. This leads to an accumulation of DNA damage and eventually triggers apoptosis in cancer cells. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Respinomycin D has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Respinomycin D has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases. In addition, Respinomycin D has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Respinomycin D is its specificity for cancer cells. It has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment. However, Respinomycin D is difficult to synthesize, which limits its availability for lab experiments. In addition, Respinomycin D is a complex molecule that may have off-target effects, which could limit its use as a cancer treatment.
Direcciones Futuras
There are several future directions for Respinomycin D research. One direction is to improve the synthesis method to increase the yield and reduce the complexity of the synthesis. Another direction is to investigate the potential of Respinomycin D in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to understand the mechanism of action of Respinomycin D and its potential use in treating other diseases, such as inflammatory diseases.
Métodos De Síntesis
Respinomycin D is a complex molecule that is difficult to synthesize. The first total synthesis of Respinomycin D was achieved in 2018 by a research team led by Professor Liang Xu. The synthesis involved 20 steps and required the use of several protecting groups and catalysts. The total yield of the synthesis was only 0.3%, indicating the difficulty of synthesizing Respinomycin D.
Aplicaciones Científicas De Investigación
Respinomycin D has been extensively studied for its potential in treating cancer. Several studies have shown that Respinomycin D inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, Respinomycin D has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
Propiedades
Número CAS |
151233-07-7 |
|---|---|
Nombre del producto |
Respinomycin D |
Fórmula molecular |
C51H70N2O22 |
Peso molecular |
1063.1 g/mol |
Nombre IUPAC |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3 |
Clave InChI |
QYNAQIXCSIMIOO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
Sinónimos |
respinomycin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



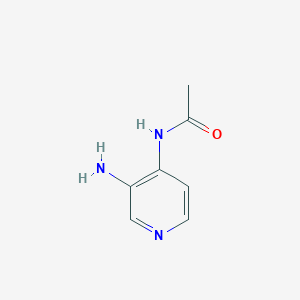
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
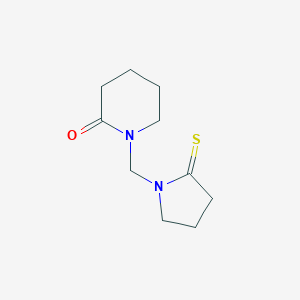
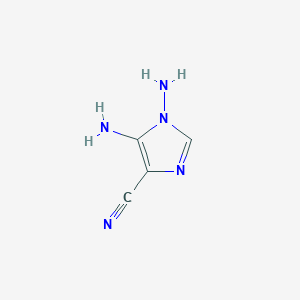
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
